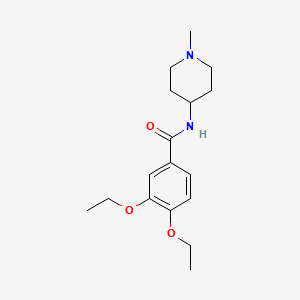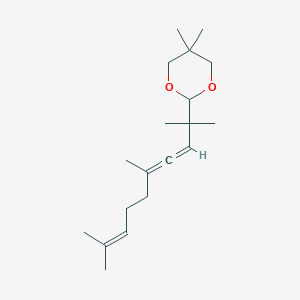![molecular formula C17H15BrN2O2 B5237000 2-(4-bromophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile](/img/structure/B5237000.png)
2-(4-bromophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as BFAA and has been shown to have various biological effects.
Mécanisme D'action
The mechanism of action of BFAA involves the inhibition of protein kinase CK2. This enzyme is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting CK2, BFAA can induce apoptosis in cancer cells and prevent the formation of amyloid beta plaques in the brain.
Biochemical and Physiological Effects:
BFAA has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the formation of amyloid beta plaques in the brain, and reduce inflammation in animal models. BFAA has also been shown to have antioxidant properties and can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using BFAA in lab experiments is its specificity for CK2 inhibition. This allows for targeted inhibition of this enzyme, which can have various biological effects. However, one of the limitations of using BFAA is its potential toxicity. Further studies are needed to determine the optimal dosage and toxicity profile of BFAA.
Orientations Futures
There are various future directions for research on BFAA. One area of research is the development of BFAA analogs with improved potency and selectivity for CK2 inhibition. Another area of research is the use of BFAA as a tool for studying the role of CK2 in various biological processes. Additionally, further studies are needed to determine the optimal dosage and toxicity profile of BFAA, as well as its potential use in clinical applications.
Méthodes De Synthèse
The synthesis of BFAA involves the reaction of 4-bromoacetophenone with 5-(4-morpholinyl)-2-furaldehyde in the presence of potassium hydroxide and acetonitrile. The resulting product is then purified using column chromatography to obtain BFAA in its pure form.
Applications De Recherche Scientifique
BFAA has been studied for its potential use in various scientific research applications. One of the major areas of research is cancer treatment. BFAA has been shown to have anti-cancer properties and can induce apoptosis in cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid beta plaques in the brain.
Propriétés
IUPAC Name |
(E)-2-(4-bromophenyl)-3-(5-morpholin-4-ylfuran-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2/c18-15-3-1-13(2-4-15)14(12-19)11-16-5-6-17(22-16)20-7-9-21-10-8-20/h1-6,11H,7-10H2/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXZTYORGXAGQA-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(O2)C=C(C#N)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(O2)/C=C(/C#N)\C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

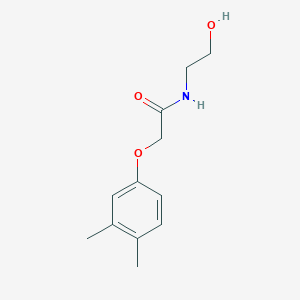

![6-(4-fluorobenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5236929.png)
![N-[2-(4-methylphenyl)-1-(1-naphthylamino)-2-oxoethyl]-2-furamide](/img/structure/B5236936.png)
![2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene](/img/structure/B5236938.png)
![3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5236939.png)
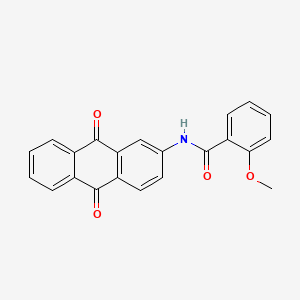
![2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5236947.png)

![6-amino-3-(1,3-benzodioxol-5-yl)-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5236963.png)
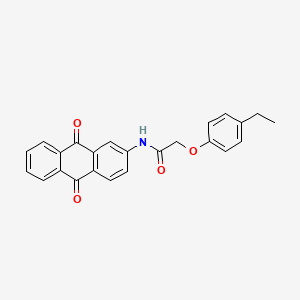
![N-1-adamantyl-N'-[3-(4-morpholinyl)propyl]urea](/img/structure/B5236995.png)
